![molecular formula C19H17ClN6OS B4087533 2-[(2-chlorobenzyl)thio]-5-methyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4087533.png)
2-[(2-chlorobenzyl)thio]-5-methyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Overview
Description
Triazolo[1,5-a]pyrimidines are a class of heterocyclic compounds that have attracted significant interest due to their diverse pharmacological properties and potential therapeutic applications. The compound belongs to this family, suggesting its potential relevance in research focused on novel drug discovery and development.
Synthesis Analysis
The synthesis of triazolo[1,5-a]pyrimidine derivatives often involves multicomponent reactions or cyclization processes. For instance, triazolo[1,5-a]pyrimidines can be synthesized from the reaction of 3-amino-1,2,4-triazoles with aromatic aldehydes and acetoacetamides under microwave irradiation, offering a rapid and efficient method for preparing diverse libraries of these compounds (Chebanov et al., 2006).
Mechanism of Action
The mechanism of action of TP derivatives can vary depending on the specific compound and its biological target. For instance, one study found that a TP derivative exhibited its anti-proliferative activity via increasing ROS level and inducing autophagy, thus leading to apoptosis of gastric cancer cells .
Future Directions
The TP scaffold has found numerous applications in medicinal chemistry . Given its versatility and the promising results of recent studies, it’s likely that future research will continue to explore the potential of TP derivatives in drug design. This could include the development of new synthesis methods, the discovery of new biological targets, and the optimization of existing TP derivatives for improved efficacy and safety.
properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6OS/c1-11-15(17(21)27)16(12-6-8-22-9-7-12)26-18(23-11)24-19(25-26)28-10-13-4-2-3-5-14(13)20/h2-9,16H,10H2,1H3,(H2,21,27)(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKWFRDHFSLDLJE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N1)C4=CC=NC=C4)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(2-chlorophenyl)methyl]sulfanyl}-5-methyl-7-(pyridin-4-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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